molecular formula C24H28FNO7 B2905781 Methyl 4-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate CAS No. 1396878-15-1

Methyl 4-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate

Cat. No.: B2905781
CAS No.: 1396878-15-1
M. Wt: 461.486
InChI Key: ATMWTTCBDJZKNR-UHFFFAOYSA-N
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Description

Methyl 4-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate is a piperidine-based compound featuring a 4-fluorobenzyloxy substituent and a methyl benzoate ester moiety, stabilized as an oxalate salt. The oxalate counterion likely enhances solubility and crystallinity, which are critical for pharmacokinetic optimization .

Properties

IUPAC Name

methyl 4-[[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methyl]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO3.C2H2O4/c1-26-22(25)20-6-2-17(3-7-20)14-24-12-10-19(11-13-24)16-27-15-18-4-8-21(23)9-5-18;3-1(4)2(5)6/h2-9,19H,10-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMWTTCBDJZKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and therefore its activity. Additionally, the presence of other molecules could either compete with the compound for its targets or alter its bioavailability.

Biological Activity

Methyl 4-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)benzoate oxalate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methyl ester functional group, a piperidine ring, and a fluorobenzyl ether, suggest various biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈FNO₄
  • Molecular Weight : 293.3 g/mol
  • Key Functional Groups :
    • Methyl ester
    • Piperidine ring
    • Fluorobenzyl ether

These features may enhance its lipophilicity and membrane permeability, making it a candidate for further pharmacological studies.

Potential Pharmacological Effects

In silico studies predict that this compound could interact with various biological targets, particularly in the context of neuropharmacology. The following potential pharmacological effects have been identified:

  • Antidepressant Activity : The compound may serve as an intermediate in the synthesis of antidepressant molecules, addressing the global health concern of depression affecting approximately 280 million people worldwide.
  • Tyrosinase Inhibition : Similar compounds containing the fluorobenzylpiperazine fragment have shown competitive inhibition of tyrosinase, which is relevant for skin pigmentation disorders .

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary data suggest that it may exhibit favorable binding properties to various receptors and enzymes.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Using piperidine derivatives and appropriate reagents.
  • Introduction of the Fluorobenzyl Group : Employing electrophilic aromatic substitution reactions.
  • Esterification : Reacting benzoic acid derivatives with alcohols under acidic conditions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Comparative Analysis with Related Compounds

The compound shares structural similarities with other biologically active molecules. The following table summarizes some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 3-(piperidin-1-yl)-benzoatePiperidine ring, benzoateAntidepressantDifferent substitution pattern on benzene
4-FluorobenzylpiperazinePiperazine instead of piperidineAnxiolyticContains a piperazine ring
2-Methylpyridine derivativesPyridine ringAntimicrobialDifferent heterocyclic structure

This comparison highlights the diversity within this class of molecules while emphasizing the unique combination of functional groups present in this compound, which may confer distinct pharmacological properties.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds containing the fluorobenzyl moiety. For instance, research demonstrated that certain derivatives exhibited significant tyrosinase inhibition with IC₅₀ values in low micromolar concentrations, indicating their potential as therapeutic agents for hyperpigmentation disorders .

Moreover, docking studies have provided insights into the binding modes of these compounds within target enzymes, suggesting mechanisms by which they exert their biological effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Substituents Functional Groups Salt Form Reference
Target Compound Piperidine 4-Fluorobenzyloxy, methyl benzoate Ester, oxalate Oxalate -
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives Piperazine 4-Fluorobenzyl, benzoyl Ketone None
4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate Piperidine 3,5-Dimethoxybenzyloxy, acetamido benzamide Amide, oxalate Oxalate
Tetrahydro-2H-pyran-4-carboxylic acid derivative Piperidine Benzisoxazol-3-yl-oxy, trifluoroethoxy Carboxylic acid None
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazine 2-Fluorobenzoyl, 4-hydroxyphenyl-2-oxoethyl Ketone, trifluoroacetate Trifluoroacetate

Key Observations :

  • Piperidine vs. Piperazine : The target compound and ’s analog use a piperidine core, whereas and employ piperazine, which introduces an additional nitrogen atom, altering electronic and hydrogen-bonding properties .
  • Fluorinated Aromatic Systems : The 4-fluorobenzyl group in the target compound is replaced with 2-fluorobenzoyl () or trifluoroethoxy-benzisoxazole (), affecting lipophilicity and target engagement .
  • Functional Groups : Ester (target) vs. amide () or carboxylic acid () groups influence metabolic stability and solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Compound Compound
Molecular Weight Not reported 531.6 g/mol Not reported
Solubility Enhanced by oxalate salt Likely moderate (amide + oxalate) Low (trifluoroethoxy increases logP)
LogP (Predicted) Moderate (fluorobenzyl + ester) Higher (dimethoxybenzyl + amide) High (trifluoroethoxy, benzisoxazole)

Notes:

  • The oxalate salt in the target compound and ’s analog improves aqueous solubility compared to neutral or trifluoroacetate forms () .
  • Fluorinated groups (e.g., 4-fluorobenzyl, trifluoroethoxy) increase metabolic stability but may raise toxicity concerns .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Positioning : The 4-fluorobenzyl group (target) vs. 2-fluorobenzoyl () impacts steric and electronic interactions with targets.
  • Linker Flexibility : The methylene linker in the target compound allows conformational flexibility, whereas rigid acetamido () or benzisoxazole () linkers restrict motion, affecting binding .
  • Salt Forms : Oxalate (target, ) vs. trifluoroacetate () alters crystallinity and dissolution rates .

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